molecular formula C8H5F2NS2 B13174711 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole

2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole

Cat. No.: B13174711
M. Wt: 217.3 g/mol
InChI Key: PXRIUHIWSSHCJD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole typically involves the reaction of thiophene derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde, which undergoes cyclization with difluoromethyl thioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Bromine, chlorine, acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic electronic materials such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Another heterocyclic compound with applications in organic electronics and pharmaceuticals.

    2-(Benzo[b]thiophen-2-yl)pyridine: Known for its photophysical properties and use in optoelectronic devices.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block for organic electronic materials.

Uniqueness

2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole is unique due to the presence of both difluoromethyl and thiophene groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials and pharmaceuticals with specific desired properties.

Properties

Molecular Formula

C8H5F2NS2

Molecular Weight

217.3 g/mol

IUPAC Name

2-(difluoromethyl)-5-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C8H5F2NS2/c9-7(10)8-11-4-6(13-8)5-2-1-3-12-5/h1-4,7H

InChI Key

PXRIUHIWSSHCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(S2)C(F)F

Origin of Product

United States

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